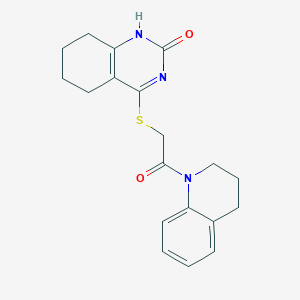
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound known for its potential in various fields of scientific research. Its unique structure, which includes quinazolinone and quinoline moieties, renders it a molecule of significant interest, particularly in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multistep organic synthesis, which often involves the condensation of appropriate intermediates. For instance, a common synthetic route might involve the reaction of 3,4-dihydroquinoline-1(2H)-amine with an aldehyde to form the intermediate Schiff base, followed by nucleophilic addition with a thiol and subsequent cyclization to yield the target compound.
Industrial Production Methods: : Industrial synthesis may involve similar steps but optimized for larger scales, including efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: : The compound can undergo a variety of reactions, including:
Oxidation: : Oxidation reactions can modify the quinoline ring or the sulfur atom in the molecule, leading to sulfoxides or sulphones.
Reduction: : Reductive conditions may affect the oxoethyl group or the quinoline ring, potentially leading to the formation of various reduced intermediates.
Substitution: : The molecule can participate in electrophilic substitution reactions, especially on the aromatic quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often involve strong acids or bases, depending on the specific substituents introduced.
Major Products: : The major products formed depend on the specific reaction conditions but can include various derivatives with modified functional groups, enhancing the compound's biological activity or chemical stability.
科学的研究の応用
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has applications across multiple scientific domains:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: : Studied for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as polymers or advanced coatings.
作用機序
The exact mechanism of action can vary depending on the context of its use. Generally, the compound interacts with molecular targets such as enzymes or receptors, modifying their activity. This interaction often involves binding to the active site of the target protein, influencing the biological pathway.
類似化合物との比較
Similar compounds include those with related quinazolinone or quinoline structures, such as:
4-(2-oxoethylthio)quinazolin-2(1H)-one: : Lacks the dihydroquinoline moiety.
3,4-dihydroquinolin-1(2H)-yl)ethylthioquinazoline: : Different arrangement of the functional groups.
The unique combination of quinazolinone and quinoline functionalities in 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it from these similar compounds, offering distinct chemical and biological properties.
Feel like diving deeper into any specific section?
特性
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(22-11-5-7-13-6-1-4-10-16(13)22)12-25-18-14-8-2-3-9-15(14)20-19(24)21-18/h1,4,6,10H,2-3,5,7-9,11-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXSMDHRAORAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
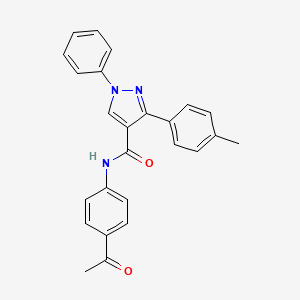
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
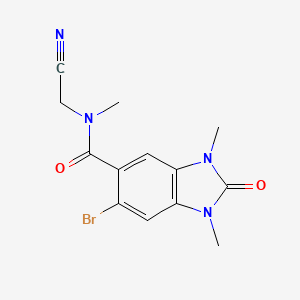
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)
![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)
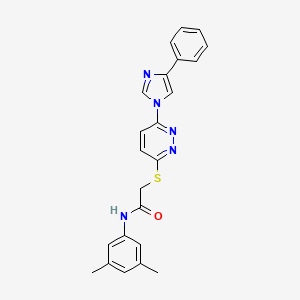
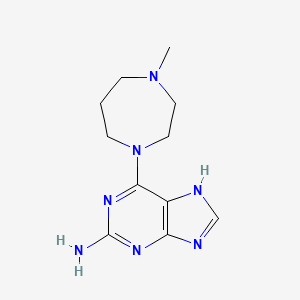
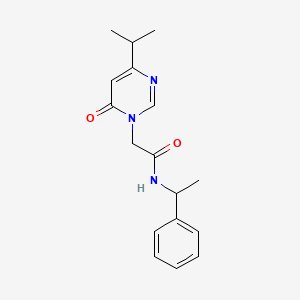
![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)
